Dipotassium glucose-6-phosphate

Vue d'ensemble

Description

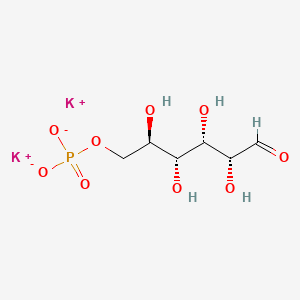

Dipotassium glucose-6-phosphate: is a chemical compound with the molecular formula C6H11K2O9P. It is a dipotassium salt of glucose-6-phosphate, which is an ester of glucose with phosphoric acid. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of glucose.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipotassium glucose-6-phosphate can be synthesized through the phosphorylation of glucose using potassium phosphate. The reaction typically involves the use of hexokinase or glucokinase enzymes to catalyze the phosphorylation process. The reaction conditions include an aqueous medium and a controlled pH to ensure optimal enzyme activity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. Microorganisms such as yeast or bacteria are genetically engineered to overproduce the enzymes required for the phosphorylation of glucose. The fermentation broth is then processed to isolate and purify the this compound.

Analyse Des Réactions Chimiques

Glycolysis

G6P is a gateway metabolite entering:

-

Glycolysis : Converted to fructose-6-phosphate by phosphoglucose isomerase.

-

Pentose Phosphate Pathway (PPP) : Oxidized to 6-phosphoglucono-δ-lactone by glucose-6-phosphate dehydrogenase (G6PDH), producing NADPH .

Enzymatic Reactions :

Clinical Relevance :

-

G6PDH deficiency disrupts NADPH production, causing oxidative stress .

-

Diagnostic thresholds for G6PD activity :

Activity Threshold Classification Sensitivity Specificity <30% normal Deficient 100% 97% <70% normal Intermediate 95.5% 97%

Quantitative Assays

-

HPAEC-PAD : Measures G6P and glucose concentrations directly, achieving ±0.1 mM precision .

-

Coupled Enzyme Assays : Monitor NADH formation at 340 nm to calculate G6P production rates .

Performance of STANDARD G6PD Test :

| Parameter | Value (vs. Reference Assay) |

|---|---|

| Correlation (R²) | 0.85 |

| Hemoglobin Accuracy | ±1 g/dL |

| Temperature Range | 22–37°C |

Enzyme Kinetics

-

Hexokinase (HK) :

-

E. coli Glucokinase (EGlk) :

Inhibitors :

Applications De Recherche Scientifique

Biochemical and Clinical Applications

1.1 Role in Metabolism

Dipotassium glucose-6-phosphate serves as a substrate in several metabolic pathways, particularly in the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is vital for anabolic reactions and maintaining cellular redox balance. Studies have shown that glucose-6-phosphate dehydrogenase (G6PD), the enzyme that catalyzes the first step of the PPP, is essential for cellular function and protection against oxidative stress .

1.2 G6PD Deficiency Studies

Research indicates that individuals with G6PD deficiency are at increased risk for hemolytic anemia under oxidative stress conditions. A case study highlighted the complications arising from G6PD deficiency in a patient with COVID-19, emphasizing the need for careful management of oxidative stress in these individuals . The use of DKG6P in clinical settings could aid in understanding and mitigating these risks.

1.3 Diagnostic Applications

This compound is utilized in diagnostic tests for G6PD deficiency. A novel quantitative point-of-care test has been developed to diagnose this condition effectively, which is particularly important in malaria-endemic regions where G6PD deficiency can complicate treatment with certain antimalarials like primaquine . The ability to accurately measure G6PD activity using DKG6P can facilitate safe treatment protocols.

Agricultural Applications

2.1 Plant Stress Response

In agricultural research, DKG6P has been studied for its role in plant stress responses, particularly under conditions of salinity and drought. Glucose-6-phosphate dehydrogenase activity has been linked to enhanced stress tolerance in plants, suggesting that DKG6P could be beneficial in developing stress-resistant crop varieties .

2.2 Fertilizer Component

This compound can also be incorporated into fertilizers to enhance nutrient uptake by plants. Its role as a precursor in metabolic pathways may improve plant growth and resilience, making it a valuable component in sustainable agriculture practices.

Case Studies and Research Findings

Mécanisme D'action

Dipotassium glucose-6-phosphate exerts its effects primarily through its role as an intermediate in glucose metabolism. It is involved in the glycolysis pathway, where it is converted to fructose-6-phosphate by glucose-6-phosphate isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphoglucono-1,5-lactone and NADPH. These reactions are crucial for cellular energy production and the maintenance of redox balance.

Comparaison Avec Des Composés Similaires

D-Glucose 6-phosphate disodium salt: Similar to dipotassium glucose-6-phosphate but with sodium ions instead of potassium.

Fructose-6-phosphate: An isomer of glucose-6-phosphate involved in glycolysis.

Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.

Uniqueness: this compound is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Its dipotassium form also makes it distinct in terms of solubility and reactivity compared to its sodium counterpart.

Activité Biologique

Dipotassium glucose-6-phosphate (DPG6P) is a vital compound in various biochemical pathways, particularly in the regulation of glucose metabolism and redox balance. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and case studies.

Overview of this compound

This compound is a potassium salt of glucose-6-phosphate (G6P), a key intermediate in the glycolytic pathway and the pentose phosphate pathway (PPP). G6P plays a crucial role in cellular metabolism, serving as a substrate for several enzymes, including glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first step in the PPP, generating NADPH essential for biosynthetic reactions and antioxidant defense.

- Role in Metabolism : DPG6P is involved in energy production and metabolic regulation. It provides substrates for glycolysis and the PPP, influencing pathways like nucleotide synthesis and fatty acid metabolism.

- Antioxidant Function : By facilitating NADPH production through G6PD activity, DPG6P helps maintain cellular redox balance, protecting cells from oxidative stress.

- Regulation of Enzymatic Activity : DPG6P can modulate the activity of various enzymes involved in carbohydrate metabolism, influencing overall metabolic homeostasis.

Table 1: Biological Activities Associated with DPG6P

Case Studies

- G6PD Deficiency and Disease Risk : A study highlighted that individuals with G6PD deficiency exhibit increased susceptibility to oxidative stress-related conditions, including cardiovascular diseases (CVD). The deficiency impairs NADPH production, leading to oxidative damage in cells. In a cohort study from Northern Sardinia, G6PD deficiency was significantly associated with higher CVD risk factors, emphasizing the importance of DPG6P in maintaining cardiovascular health .

- Impact on COVID-19 Outcomes : A case study reported an Afro-Caribbean patient with undiagnosed G6PD deficiency who developed severe symptoms following SARS-CoV-2 infection. The deficiency resulted in hemolytic anemia due to oxidative stress exacerbated by the infection. This case underscores the critical role of DPG6P in protecting against oxidative damage during viral infections .

Research Findings

Recent research has elucidated several key findings regarding the biological activity of DPG6P:

- Enzyme Kinetics : Studies on G6PD have shown that variations in enzyme activity can significantly affect cellular NADPH levels. For instance, certain mutations in G6PD lead to reduced enzymatic efficiency and stability, impacting overall metabolic health .

- Oxidative Stress Response : Research indicates that elevated levels of glucose-6-phosphate can enhance cellular responses to oxidative stress by upregulating antioxidant enzymes such as glutathione peroxidase .

Propriétés

IUPAC Name |

dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHWCIODKVRLNE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11K2O9P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975386 | |

| Record name | Dipotassium 6-O-phosphonatohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-17-8 | |

| Record name | Dipotassium 6-O-phosphonatohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.